4-amino-N-(3-methylbutyl)benzamide

Description

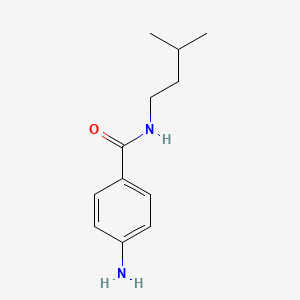

4-Amino-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a primary amino group at the para position of the benzoyl moiety and a branched 3-methylbutyl group as the N-alkyl substituent. The compound’s molecular weight is estimated to be ~206.28 g/mol (based on its formula: C₁₂H₁₈N₂O), with the branched alkyl chain likely influencing its lipophilicity and metabolic stability compared to linear or aromatic substituents .

Properties

IUPAC Name |

4-amino-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUAVJDYLXCRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for the preparation of 4-amino-N-(3-methylbutyl)benzamide:

Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Industrial Production Methods

In industrial settings, the continuous flow process is often employed. This method uses a microreactor system to optimize reaction conditions and improve yield. For example, using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent, the compound can be synthesized with a yield of 85.7% within 10 minutes .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Chemical Properties and Structure

4-amino-N-(3-methylbutyl)benzamide is characterized by its molecular formula . Its structure features a benzene ring bonded to an amide group and an amino group attached to a branched alkyl chain, which enhances its solubility and biological activity. The compound's unique structure allows it to function as a versatile building block in organic synthesis.

Medicinal Chemistry

- Drug Development : this compound serves as an intermediate in the synthesis of biologically active molecules. Its derivatives have shown promise as potential drug candidates targeting various diseases, particularly cancer. The compound exhibits significant inhibitory effects on receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which are critical in cancer biology.

- Case Study : A study demonstrated that derivatives of this compound could effectively inhibit cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.

Organic Synthesis

- Building Block : The compound is widely used as a building block for synthesizing other organic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in developing new materials and pharmaceuticals.

-

Synthetic Routes : Two primary synthetic routes are commonly employed:

- Acylation of 4-methyl-3-nitroaniline with benzoyl chloride.

- Direct acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Biological Research

- Enzyme Inhibition : Research indicates that this compound can modulate enzyme activity, acting as an inhibitor or activator depending on its structural modifications. This property is crucial for understanding metabolic pathways and developing therapeutic agents.

- Molecular Docking Studies : Studies utilizing molecular docking have shown that this compound can form stable interactions within the active sites of various proteins, enhancing its inhibitory effects on target enzymes involved in disease progression.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but they often involve key enzymes in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of 4-amino-N-(3-methylbutyl)benzamide and related compounds:

Pharmacokinetic and Metabolic Differences

N-Alkyl vs. N-Aryl Substituents :

- Branched alkyl chains (e.g., 3-methylbutyl) may improve blood-brain barrier penetration compared to linear alkyl groups (e.g., amyl) but could reduce metabolic stability due to steric hindrance .

- Aromatic substituents (e.g., 2-ethylphenyl in 4-AEPB) often enhance receptor binding affinity but may increase toxicity risks. For example, LY201116’s dimethylphenyl group contributes to high absorption but requires metabolic hydroxylation for excretion .

- Amino Group Modifications: The 4-amino group is critical for anticonvulsant activity in multiple analogs (e.g., ED₅₀ = 18.02 mg/kg for 4-amino-N-(α-methylbenzyl)benzamide) . Acetylation of the amino group (as in CI-994) shifts the mechanism from anticonvulsant to HDAC inhibition, demonstrating the substituent’s role in target specificity .

Toxicity and Selectivity Profiles

- Protective Index (PI): N-Cyclohexylbenzamide (PI = 2.8) and 4-amino-N-(α-methylbenzyl)benzamide (PI = 9.5) highlight how bulky substituents improve safety margins . The target compound’s branched alkyl chain may balance potency and toxicity, though experimental data are needed.

Metabolic Pathways :

Biological Activity

4-amino-N-(3-methylbutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 206.29 g/mol

- CAS Number : 1016704-42-9

Anticonvulsant Properties

Research has indicated that certain derivatives of benzamides, including this compound, exhibit anticonvulsant activity. A study conducted on enantiomers of related compounds demonstrated significant anticonvulsant properties in various animal models. The compound showed efficacy in the maximal electric shock (MES) test, similar to established anticonvulsants like phenobarbital .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing the 4-(aminomethyl)benzamide fragment. In vitro tests revealed that several derivatives exhibited potent inhibitory effects against various receptor tyrosine kinases associated with cancer progression, including EGFR and PDGFR . For instance, compounds with specific substitutions showed up to 92% inhibition at concentrations of 10 nM.

| Compound | Target Kinase | % Inhibition at 10 nM |

|---|---|---|

| Compound 11 | EGFR | 91% |

| Compound 13 | HER-2 | 92% |

Antiviral Activity

The antiviral properties of benzamide derivatives have also been investigated, particularly in the context of filovirus infections such as Ebola and Marburg viruses. Compounds derived from the 4-(aminomethyl)benzamide framework demonstrated significant antiviral activity with EC values below 10 μM against both viruses in cell culture assays . This suggests potential for development as therapeutic agents for viral diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example, its mechanism as an anticonvulsant may involve modulation of neurotransmitter systems or ion channels, while its anticancer effects are likely mediated through inhibition of key signaling pathways involved in cell proliferation and survival .

Study on Anticonvulsant Efficacy

A pharmacological study evaluated the anticonvulsant efficacy of LY188544 (a related compound), revealing that it provided significant protection against seizures induced by electrical stimulation. The study highlighted the compound's favorable safety profile, making it a candidate for further development .

Anticancer Research

In a study assessing various benzamide derivatives for anticancer activity, compounds were tested against multiple cancer cell lines. Results indicated that many derivatives exhibited dose-dependent cytotoxicity, with some showing promising selectivity towards cancerous cells over normal cells .

Q & A

Q. What are the key considerations for synthesizing 4-amino-N-(3-methylbutyl)benzamide in a laboratory setting?

- Methodological Answer: Synthesis requires careful selection of acylating agents (e.g., substituted benzoyl chlorides) and amines under basic conditions (e.g., Na₂CO₃ or triethylamine). Hazard analysis is critical due to reactive intermediates; for example, sodium pivalate or trichloroisocyanuric acid may introduce exothermic reactions. Purification via column chromatography (silica gel, DCM/EtOAc gradients) and characterization by NMR (¹H/¹³C) and mass spectrometry are essential. Risk assessments must address mutagenicity (Ames testing analogs suggest moderate risk ).

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer: Use ¹H NMR to confirm aromatic protons (δ 6.5–8.0 ppm) and amide NH (δ ~8.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and quaternary carbons. IR spectroscopy verifies amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols should be followed when handling this compound due to potential mutagenicity?

- Methodological Answer: Conduct Ames II testing to assess mutagenicity (analogous compounds show lower mutagenicity than benzyl chloride ). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 4°C to prevent decomposition. Emergency protocols include skin decontamination (soap/water) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported target specificity of this compound across different bacterial strains?

- Methodological Answer: Perform in vitro enzyme assays (e.g., bacterial acps-pptase inhibition) to validate target engagement. Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare across strains. Structural analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide suggest trifluoromethyl groups enhance specificity; modify substituents to probe structure-activity relationships (SAR) .

Q. What computational approaches are recommended for predicting the interaction between this compound and enzymes like DNA methyltransferases?

- Methodological Answer: Employ density functional theory (DFT) to optimize molecular geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina, Schrödinger) models binding to Dnmt3a/Dnmt3b active sites. Free energy perturbation (FEP) calculations refine binding affinity predictions. Compare results with experimental IC₅₀ values from fluorescence polarization assays .

Q. How should one design experiments to assess the off-target effects of this compound in biochemical assays?

- Methodological Answer: Use a multi-omics approach: transcriptomics (RNA-seq) to identify dysregulated pathways and proteomics (LC-MS/MS) to detect off-target protein binding. Competitive binding assays with 3-aminobenzamide (a poly-ADP-ribose synthetase inhibitor) can isolate specific vs. nonspecific effects. Validate findings in knockout cell lines (e.g., CRISPR/Cas9-edited Dnmt3a/3b) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.